An In-Depth Technical Guide to 8-Bromoisoquinolin-6-ol for Advanced Research
An In-Depth Technical Guide to 8-Bromoisoquinolin-6-ol for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 8-Bromoisoquinolin-6-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections are structured to deliver not just data, but actionable insights grounded in established chemical principles. We will explore its chemical identity, plausible synthetic routes, potential applications in drug discovery, and essential safety protocols, all supported by authoritative references.
Core Compound Identification and Properties
8-Bromoisoquinolin-6-ol is a substituted isoquinoline, a structural motif present in numerous biologically active compounds. The strategic placement of a bromine atom at the 8-position and a hydroxyl group at the 6-position offers multiple avenues for further chemical modification, making it a valuable building block in synthetic chemistry.
| Identifier | Value | Source |
| CAS Number | 1220694-88-1 | [ChemScene][1] |
| Molecular Formula | C₉H₆BrNO | [ChemScene][1] |
| Molecular Weight | 224.05 g/mol | [ChemScene][1] |
| Canonical SMILES | C1=C(C=C2C(=C1)C=NC=C2)O | Inferred from Structure |
| Physical Form | Expected to be a solid at room temperature | General knowledge |
Note: The IUPAC name is 8-Bromoisoquinolin-6-ol. It is crucial to distinguish it from its isomers, such as 8-bromoisoquinolin-7-ol (CAS: 660398-06-1) and 8-bromoisoquinolin-3-ol (CAS: 2159072-71-4), as the position of the hydroxyl group significantly impacts its chemical reactivity and biological activity.[2][3]
Strategic Synthesis and Mechanistic Rationale
While specific, peer-reviewed synthetic protocols for 8-Bromoisoquinolin-6-ol are not extensively documented in readily available literature, a plausible and efficient multi-step synthesis can be designed based on established methodologies for isoquinoline chemistry. The following proposed workflow is grounded in well-understood organic reactions.
Proposed Synthetic Workflow
The synthesis of 8-Bromoisoquinolin-6-ol can be envisioned starting from a suitably substituted benzene derivative, proceeding through a Bischler-Napieralski or Pomeranz-Fritsch type cyclization to form the isoquinoline core, followed by functional group manipulations.
Caption: Proposed synthetic workflow for 8-Bromoisoquinolin-6-ol.
Detailed Experimental Protocol (Hypothetical)
This protocol is a conceptualization based on standard organic synthesis techniques.[4][5] Researchers should perform their own literature search and optimization.
Step 1: Synthesis of 2-Bromo-4-nitrophenol
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To a stirred solution of 3-bromophenol in concentrated sulfuric acid, cooled to 0 °C, add a solution of nitric acid in sulfuric acid dropwise, maintaining the temperature below 5 °C.
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After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
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Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography.
Step 2: Synthesis of 4-Amino-2-bromophenol
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Dissolve 2-Bromo-4-nitrophenol in ethanol.
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Add a reducing agent such as tin(II) chloride dihydrate and heat the mixture to reflux.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
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Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the aminophenol.
Step 3: Pomeranz-Fritsch-Bobbitt Cyclization to 8-Bromoisoquinolin-6-ol
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To a solution of 4-Amino-2-bromophenol in dilute hydrochloric acid, add glyoxal diethyl acetal.
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Stir the mixture at room temperature for 24 hours.
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Carefully add concentrated sulfuric acid and heat the mixture to 100 °C for 4-6 hours.
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Cool the reaction mixture and pour it onto ice.
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Basify the mixture with a concentrated sodium hydroxide solution until a precipitate forms.
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Filter the precipitate, wash with cold water, and dry.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 8-Bromoisoquinolin-6-ol.
Applications in Drug Discovery and Development
The isoquinoline and quinoline scaffolds are considered "privileged structures" in medicinal chemistry, forming the core of numerous approved drugs.[6][7] The unique substitution pattern of 8-Bromoisoquinolin-6-ol suggests several promising avenues for investigation.
Potential Therapeutic Areas
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Oncology: Quinoline derivatives have been identified as potent inhibitors of topoisomerases, enzymes critical for DNA replication and repair in cancer cells.[6] The planar nature of the isoquinoline ring system is well-suited for DNA intercalation. Furthermore, substituted quinolines can act as kinase inhibitors, targeting signaling pathways involved in cell proliferation and survival.[6]
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Neurodegenerative Diseases: 8-Hydroxyquinoline derivatives are known to act as iron-chelators, which can be neuroprotective in conditions like Alzheimer's and Parkinson's diseases where metal dyshomeostasis is implicated.[8]
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Infectious Diseases: The quinoline core is famous for its role in antimalarial drugs (e.g., chloroquine). Derivatives of 8-hydroxyquinoline have also shown broad-spectrum antibacterial and antifungal activities.[8]
The bromine atom at the 8-position serves as a versatile handle for introducing further diversity through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the systematic exploration of structure-activity relationships (SAR). The hydroxyl group at the 6-position can be derivatized to improve pharmacokinetic properties such as solubility and metabolic stability.
Hypothetical Signaling Pathway Interaction
Caption: Potential inhibition of a kinase signaling pathway by a derivative of 8-Bromoisoquinolin-6-ol.
Safety, Handling, and Storage
No specific safety data sheet (SDS) is available for 8-Bromoisoquinolin-6-ol. Therefore, a conservative approach to handling is mandatory, based on the known hazards of structurally related compounds.
| Hazard Category | Precautionary Measures | Rationale/Supporting Evidence |
| Skin and Eye Irritation | Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves. | 8-Hydroxyquinoline and other bromoquinolines are known to cause skin and eye irritation.[9][10][11] |
| Respiratory Tract Irritation | Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. | May cause respiratory irritation if inhaled as a dust or aerosol.[11][12] |
| Toxicity | Avoid ingestion and skin contact. Wash hands thoroughly after handling. | Harmful if swallowed. Some quinoline derivatives have shown risks of irreversible effects.[9] |
| Environmental | Prevent release into the environment. Dispose of waste according to local regulations. | Halogenated aromatic compounds can be persistent and harmful to aquatic life.[12] |
Handling and Storage Protocol
-
Engineering Controls: Use a certified chemical fume hood for all manipulations of the solid compound and its solutions.
-
Personal Protective Equipment:
-
Eye/Face Protection: Chemical safety goggles are required. A face shield may be necessary for splash-prone operations.
-
Skin Protection: Wear a flame-retardant lab coat and nitrile or neoprene gloves. Change gloves immediately if contaminated.
-
Respiratory Protection: If a fume hood is not available, a NIOSH-approved respirator with an organic vapor/particulate filter is necessary.
-
-
Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][13]
-
Spill Response: In case of a spill, evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up carefully to avoid creating dust and place in a sealed container for chemical waste disposal.
Conclusion and Future Directions
8-Bromoisoquinolin-6-ol is a promising, yet underexplored, chemical entity. Its structural features make it an attractive starting point for the development of novel therapeutic agents and functional materials. Future research should focus on:
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Development and Optimization of a Reliable Synthetic Route: A validated, high-yield synthesis is the first step toward enabling broader research.
-
In Vitro Biological Screening: Comprehensive screening against panels of cancer cell lines, kinases, and microbial strains will help to identify its primary biological activities.
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Medicinal Chemistry Programs: Systematic derivatization of the bromine and hydroxyl functionalities will be crucial for optimizing potency, selectivity, and pharmacokinetic profiles.
This guide serves as a foundational resource for researchers embarking on the study of this compound, providing a framework for its synthesis, safe handling, and potential applications.
References
- Vertex AI Search. (2023). What are the applications of 8-bromoisoquinoline? - Knowledge.
- ChemScene. (n.d.). 1220694-88-1 | 8-Bromoisoquinolin-6-ol.
- ChemScene. (n.d.). 1579518-74-3 | 8-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol.
- ChemicalBook. (2025). 8-Bromo-6-fluoroquinoline - Safety Data Sheet.
- The Lab Depot. (n.d.). Material Safety Data Sheet 8-Hydroxyquinoline.
- AChemBlock. (n.d.). 8-bromoisoquinolin-7-ol 95% | CAS: 660398-06-1.
- Benchchem. (2025). Potential Research Areas for 6-Bromoquinoline-8-carbonitrile: A Technical Guide for Drug Discovery Professionals.
- Thermo Fisher Scientific. (2025). 6-Bromoquinoline - SAFETY DATA SHEET.
- Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
- National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
- Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.
- Sigma-Aldrich. (n.d.). 8-Bromo-4-chloro-6-methylquinoline AldrichCPR.
- Thermo Fisher Scientific. (2025). 8-Bromoquinoline - SAFETY DATA SHEET.
- ChemicalBook. (2025). 8-Bromoisoquinoline | 63927-22-0.
- Angene Chemical. (2024). Safety Data Sheet.
- ChemicalBook. (n.d.). 8-Bromoquinoline synthesis.
- BLD Pharm. (n.d.). 2159072-71-4|8-Bromoisoquinolin-3-ol.
- ResearchGate. (2025). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
- Benchchem. (n.d.). Application of 8-bromo-6-methylquinolin-2(1H)-one in Medicinal Chemistry: An Overview of a Promising Scaffold.
- ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- PubChem. (n.d.). 8-Bromoquinoline | C9H6BrN | CID 140109.
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